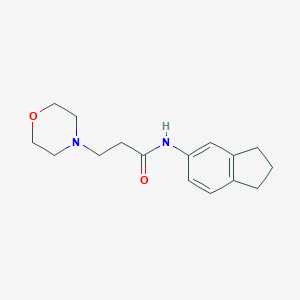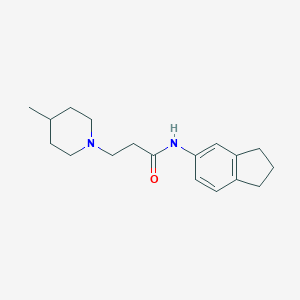![molecular formula C15H22N2O B248226 3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B248226.png)
3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE is an organic compound with a complex structure that includes an amide group, a phenyl ring, and a substituted amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 2-methyl-2-propenyl chloride, and N-phenylpropanamide.
Alkylation Reaction: Ethylamine reacts with 2-methyl-2-propenyl chloride in the presence of a base like sodium hydroxide to form 3-[ethyl(2-methyl-2-propenyl)amino]propane.
Amidation Reaction: The intermediate product is then reacted with N-phenylpropanamide under acidic or basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-[ethyl(2-methylprop-2-enyl)amino]-N-phenylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-4-17(12-13(2)3)11-10-15(18)16-14-8-6-5-7-9-14/h5-9H,2,4,10-12H2,1,3H3,(H,16,18) |
InChI Key |
CZVYGACHBZEEEF-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=CC=CC=C1)CC(=C)C |
Canonical SMILES |
CCN(CCC(=O)NC1=CC=CC=C1)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)





![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)

![3-[butyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248162.png)
![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)


